molecular formula C12H19NO3 B2746427 Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate CAS No. 1478624-50-8

Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2746427
CAS No.: 1478624-50-8
M. Wt: 225.288
InChI Key: KXCJNCFKTGHSFZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H19NO3 It is characterized by the presence of an azetidine ring, a hydroxyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of an azetidine derivative with a butynyl group. The hydroxyl group is introduced through a subsequent reaction, and the tert-butyl ester is formed by esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new azetidine derivatives with varied functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on cellular processes. Its structural features make it a valuable tool for probing biological pathways.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Uniqueness: Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the but-3-ynyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-7-12(15)8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCJNCFKTGHSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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